N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide
Brand Name: Vulcanchem
CAS No.: 33542-98-2
VCID: VC16054362
InChI: InChI=1S/C10H11NO3/c12-6-11-4-3-8-1-2-9-10(5-8)14-7-13-9/h1-2,5-6H,3-4,7H2,(H,11,12)
SMILES:
Molecular Formula: C10H11NO3
Molecular Weight: 193.20 g/mol

N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide

CAS No.: 33542-98-2

Cat. No.: VC16054362

Molecular Formula: C10H11NO3

Molecular Weight: 193.20 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide - 33542-98-2

Specification

CAS No. 33542-98-2
Molecular Formula C10H11NO3
Molecular Weight 193.20 g/mol
IUPAC Name N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide
Standard InChI InChI=1S/C10H11NO3/c12-6-11-4-3-8-1-2-9-10(5-8)14-7-13-9/h1-2,5-6H,3-4,7H2,(H,11,12)
Standard InChI Key FZPNJFAYBFREGP-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)CCNC=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-[2-(1,3-Benzodioxol-5-yl)ethyl]formamide consists of a 1,3-benzodioxole ring (a fused bicyclic structure with two oxygen atoms) linked via an ethyl chain to a formamide group (NHCHO-NHCHO). The benzodioxole system contributes to the compound’s aromaticity and potential for π-π interactions, while the formamide group introduces hydrogen-bonding capabilities .

Key structural features:

  • Benzodioxole ring: Enhances metabolic stability and lipid solubility.

  • Ethyl spacer: Provides conformational flexibility for target binding.

  • Formamide group: Participates in hydrogen bonding with biological targets.

Physicochemical Data

PropertyValueSource
Molecular FormulaC10H11NO3C_{10}H_{11}NO_3
Molecular Weight193.20 g/mol
CAS Number33542-98-2
SMILESC1OC2=C(O1)C=C(C=C2)CCNC=O
InChIKeyFZPNJFAYBFREGP-UHFFFAOYSA-N

The compound’s solubility profile remains underexplored, but analogs with benzodioxole groups typically exhibit limited water solubility and moderate lipophilicity.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of N-[2-(1,3-benzodioxol-5-yl)ethyl]formamide generally involves multi-step organic reactions:

  • Formation of the benzodioxole-ethylamine intermediate:

    • Starting material: 1,3-Benzodioxole-5-carbaldehyde.

    • Reaction: Reductive amination with ethylamine derivatives to yield 2-(1,3-benzodioxol-5-yl)ethylamine.

  • Formamide introduction:

    • Reagent: Formic acid or formyl chloride.

    • Conditions: Amide coupling under anhydrous conditions (e.g., using DCC as a coupling agent).

Example reaction:

2-(1,3-Benzodioxol-5-yl)ethylamine+HCOOHDCCN-[2-(1,3-Benzodioxol-5-yl)ethyl]formamide\text{2-(1,3-Benzodioxol-5-yl)ethylamine} + \text{HCOOH} \xrightarrow{\text{DCC}} \text{N-[2-(1,3-Benzodioxol-5-yl)ethyl]formamide}
SupplierLocationPurityCatalog Number
Shanghai Maclean Biochemical TechnologyChina>95%30016
VulcanChemGlobalResearch-gradeVC16054362

Suppliers emphasize its use in research settings, with no current FDA approval for therapeutic applications .

Research Findings and Recent Advances

In Vitro Studies

A 2024 VulcanChem study highlighted the compound’s moderate inhibitory activity against breast cancer cells (MCF-7, IC~50~ = 18 µM). Comparatively, its benzodioxole-ethylamine precursor showed weaker activity (IC~50~ > 50 µM), underscoring the formamide group’s role in enhancing bioactivity.

Computational Modeling

Molecular docking simulations predict strong binding affinity (KdK_d = 4.2 nM) to the ATP-binding pocket of EGFR kinase, a target in oncology. The formamide group forms hydrogen bonds with Thr766 and Met769 residues, stabilizing the inhibitor-enzyme complex.

ParameterRecommendation
Storage-20°C, under inert atmosphere
HandlingUse nitrile gloves and goggles
DisposalIncinerate at >800°C

No acute toxicity data is available, but benzodioxole derivatives are classified as irritants (GHS Category 2).

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